molecular formula C17H16O6 B13071199 Gnetumelin B

Gnetumelin B

Cat. No.: B13071199
M. Wt: 316.30 g/mol
InChI Key: WPTYIMKBCOBMDH-UHFFFAOYSA-N
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Description

Gnetumelin B is a stilbenoid compound isolated from the genus Gnetum, a group of tropical gymnosperms. Structurally, it is characterized by a resveratrol-like backbone with additional hydroxyl and methyl groups, conferring unique biochemical properties.

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-(5-hydroxy-2,4-dimethoxyphenyl)-4-methoxy-1-benzofuran-5-ol

InChI

InChI=1S/C17H16O6/c1-20-14-8-16(21-2)12(19)6-9(14)15-7-10-13(23-15)5-4-11(18)17(10)22-3/h4-8,18-19H,1-3H3

InChI Key

WPTYIMKBCOBMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3OC)O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Gnetumelin B involves the extraction and isolation from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. The process typically includes the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic rings and ethylene bond make Gnetumelin B susceptible to oxidation:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the ethylene bond.

  • Hydroxylation : Oxidizing agents like OsO₄ introduce hydroxyl groups across the double bond, yielding diols .

Example Reaction Pathway :
Gnetumelin B+H2O2Fe3+Epoxide Derivative\text{this compound}+\text{H}_2\text{O}_2\xrightarrow{\text{Fe}^{3+}}\text{Epoxide Derivative}

Reduction Reactions

The ethylene bond undergoes hydrogenation under catalytic conditions:

  • Hydrogenation : Pd/C or Raney Ni in H₂ reduces the double bond to a single bond, yielding dihydro-Gnetumelin B.

Reduction Method Catalyst Product
Catalytic HydrogenationPd/CDihydro-Gnetumelin B

Photochemical Reactions

Stilbenes undergo [2+2] cycloaddition under UV light, forming cyclobutane derivatives. For this compound, this could lead to dimerization or crosslinking .

Mechanism :
Gnetumelin BhνExcited StateCycloadduct\text{this compound}\xrightarrow{h\nu}\text{Excited State}\rightarrow \text{Cycloadduct}

Biological Interactions

While not strictly chemical reactions, this compound’ interactions with enzymes are critical:

  • Cytochrome P450 Oxidation : Generates hydroxylated metabolites.

  • Glucuronidation/Sulfation : Conjugation reactions at phenolic -OH groups enhance solubility .

Scientific Research Applications

Gnetumelin B has several scientific research applications:

Mechanism of Action

The mechanism of action of Gnetumelin B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • Bioactivity: this compound exhibits superior anticancer potency against HeLa cells compared to resveratrol, likely due to its methyl group stabilizing interactions with cellular targets . However, its antioxidant capacity is weaker than piceatannol, which has additional hydroxyl groups for free radical scavenging .
  • Pharmacokinetics: Low oral bioavailability remains a limitation for clinical translation, a common issue among stilbenoids due to rapid metabolism .

Mechanistic Comparisons

  • Antioxidant Pathways: this compound activates the Nrf2/ARE pathway, similar to resveratrol, but with reduced efficacy in upregulating glutathione synthesis compared to piceatannol .
  • Anticancer Mechanisms : Unlike resveratrol, which induces apoptosis via p53 activation, this compound promotes caspase-independent autophagy in HeLa cells, a trait shared with gnetol .
  • Anti-inflammatory Effects : this compound inhibits NF-κB at lower concentrations (IC₅₀ = 5.7 μM) than resveratrol (IC₅₀ = 18.4 μM), attributed to its methyl group enhancing binding affinity to IκB kinase .

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